molecular formula C32H64O2 B14666429 Heptadecyl pentadecanoate CAS No. 36617-34-2

Heptadecyl pentadecanoate

Cat. No.: B14666429
CAS No.: 36617-34-2
M. Wt: 480.8 g/mol
InChI Key: MRXBUGMIKSZUDS-UHFFFAOYSA-N
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Description

Heptadecyl pentadecanoate is a fatty acid ester composed of a heptadecyl (C₁₇H₃₅) alcohol moiety esterified with pentadecanoic acid (C₁₅H₃₀O₂). Its molecular formula is C₃₂H₆₄O₂, with a molecular weight of 480.86 g/mol. Esters of pentadecanoic acid are widely used in lipidomics, material science, and drug development due to their stability and hydrophobic nature .

Properties

CAS No.

36617-34-2

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

heptadecyl pentadecanoate

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

MRXBUGMIKSZUDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecyl pentadecanoate can be synthesized through the esterification reaction between heptadecanol and pentadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to enhance the reaction rate and simplify the separation process.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a fundamental reaction for this compound, breaking it into its constituent fatty alcohol and acid.

Reaction Type Conditions Products
Acidic HydrolysisH⁺, Water, HeatHeptadecanol + Pentadecanoic Acid
Basic HydrolysisOH⁻, Water, HeatHeptadecanol + Pentadecanoate Salt

Key Observations

  • Acid/base catalysis drives the cleavage of the ester bond, regenerating the starting materials.

  • In biological systems, enzymatic hydrolysis (e.g., via lipases) may occur under physiological conditions.

Oxidation

Oxidation reactions primarily target the alkyl chains of the ester, leading to functionalized products.

Common Reagents

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

Products

  • Carboxylic Acids : Oxidation of terminal methyl groups yields shorter-chain carboxylic acids.

  • Ketones/Aldehydes : Intermediate oxidation products may form depending on the reaction site.

Example Reaction :

Heptadecyl Pentadecanoate+KMnO₄Heptadecanoic Acid+Pentadecanoic Acid+Other Oxidation Products\text{Heptadecyl Pentadecanoate} + \text{KMnO₄} \rightarrow \text{Heptadecanoic Acid} + \text{Pentadecanoic Acid} + \text{Other Oxidation Products}

Reduction

Reduction converts the ester into alcohols, altering its physical and chemical properties.

Reagents

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

Products

  • Primary Alcohols : Heptadecanol and pentadecanol are formed via complete reduction of both ester bonds.

Example Reaction :

Heptadecyl Pentadecanoate+LiAlH₄Heptadecanol+Pentadecanol\text{this compound} + \text{LiAlH₄} \rightarrow \text{Heptadecanol} + \text{Pentadecanol}

Alcoholysis

Alcoholysis involves the reaction of the ester with another alcohol to form a new ester and methanol.

Reaction Conditions

  • Elevated temperatures (e.g., 90°C)

  • Aeration to drive methanol evaporation .

Example Reaction :

Heptadecyl Pentadecanoate+MethanolHeptadecyl Methanoate+Pentadecanoic Acid\text{this compound} + \text{Methanol} \rightarrow \text{Heptadecyl Methanoate} + \text{Pentadecanoic Acid}

Enzymatic Reactions

In biological systems, this compound may participate in enzymatic processes, such as:

  • Lipid Metabolism : Enzymes like lipases catalyze hydrolysis to release fatty acids and alcohols for energy production.

  • Membrane Interactions : The compound’s hydrophobic nature allows integration into lipid bilayers, influencing membrane fluidity.

Stability and Environmental Impact

  • Biodegradation : Anaerobic microbial communities may degrade the compound, with intermediates like palmitic acid forming during oxidation .

  • Antioxidant Properties : In polymer systems, analogous esters (e.g., methyl stearate) demonstrate oxidative stability, suggesting potential applications in biodegradable materials .

Table 1: Oxidation Reaction Parameters

Reagent Temperature Products
KMnO₄50–100°CHeptadecanoic acid, pentadecanoic acid
CrO₃80–120°CKetones, carboxylic acids

Table 2: Reduction Reaction Parameters

Reagent Conditions Products
LiAlH₄Anhydrous etherHeptadecanol, pentadecanol
NaBH₄EthanolPartial reduction (alcohol formation)

Scientific Research Applications

Heptadecyl pentadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of heptadecyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes like lipases, which hydrolyze the ester bond to release the constituent alcohol and acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetics
  • Drug Interactions : Inhibition of CYP isoforms (e.g., CYP1A2) could complicate co-administration with substrates like clozapine .
Binding Affinity and Therapeutic Potential
  • This compound’s longer chain might enhance hydrophobic interactions but reduce target specificity.

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